Sisapronil

概要

説明

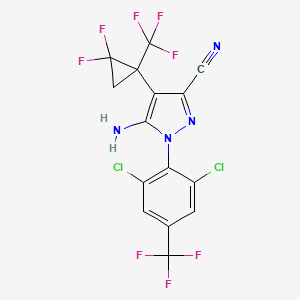

シサプロニルは、ウシの外部寄生虫の防除のために設計された合成医薬品分子です。これはフェニルピラゾール系化合物に属し、主に長時間の注射用外部寄生虫駆除剤として使用されます。 この化合物は、ウシのダニ、オビバエ幼虫、ツメバエ、およびウジに対して効果があります .

準備方法

合成経路と反応条件

シサプロニルは、さまざまな試薬と条件を含む一連の化学反応を通じて合成されます。 合成は通常、5-アミノ-1- [2,6-ジクロロ-4-(トリフルオロメチル)-フェニル]-4- [2,2-ジフルオロ-1-(トリフルオロメチル)シクロプロピル]-1H-ピラゾール-3-カルボニトリルと他の化学物質との反応を含む 。反応条件は、目的の生成物が高純度で高収率で得られるように注意深く制御されます。

工業生産方法

シサプロニルの工業生産には、高度な機器と技術を使用した大規模な化学合成が含まれます。このプロセスには、反応、精製、結晶化などの複数のステップが含まれ、バルク量のシサプロニルを生成します。 最終製品は、必要な基準を満たしていることを確認するために、厳格な品質管理措置を受けます .

化学反応の分析

反応の種類

シサプロニルは、以下を含むさまざまな化学反応を起こします。

酸化: シサプロニルは特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: この化合物は、適切な還元剤を使用して還元することができます。

一般的な試薬と条件

シサプロニルを含む反応で使用される一般的な試薬には、フッ化水素、ピリジン、ジクロロメタンが含まれます。 反応は通常、最適な結果を得るために、制御された温度と撹拌条件下で行われます .

形成される主要な生成物

シサプロニルの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物は、多くの場合、シサプロニルの中間体または誘導体であり、異なる化学的および物理的特性を持っています .

科学研究アプリケーション

シサプロニルは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: 環境試験および化学分析の基準物質として使用されます。

生物学: 動物における吸収、分布、および排泄など、さまざまな生物学的システムへの影響について研究されています。

医学: 寄生虫駆除剤として獣医学における潜在的な用途について調査されています。

科学的研究の応用

Table 1: Efficacy of Sisapronil Against Ectoparasites

These studies highlight this compound's effectiveness in controlling various ectoparasites, making it a valuable tool for livestock producers.

Toxicological Evaluations

Toxicological assessments are crucial for establishing the safety profile of this compound. Long-term studies have been conducted to evaluate its effects on non-target species and potential residues in food products.

Table 2: Toxicological Findings on this compound

The findings indicate that while this compound has a favorable safety profile, careful monitoring is essential due to its long half-life in certain species.

Regulatory Approvals and Safety Assessments

This compound has received regulatory approval in several countries, including Brazil, where it is registered for use in livestock. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and established acceptable daily intake levels based on extensive safety assessments.

Table 3: Regulatory Status of this compound

| Country | Approval Status | Date of Approval |

|---|---|---|

| Brazil | Approved for veterinary use | August 3, 2015 |

| USA | Under review | Pending |

| EU | Not yet approved | N/A |

The approval process emphasizes the importance of thorough research and compliance with international safety standards.

Case Study 1: Control of Cattle Ticks in Brazil

A field study conducted in Brazil demonstrated that this compound significantly reduced cattle tick populations by over 90% within two weeks of treatment. Farmers reported improved animal health and productivity post-treatment.

Case Study 2: Efficacy Against Bot Fly Larvae

In a controlled environment, this compound was tested against bot fly larvae infestations. Results showed a rapid decline in larval counts, confirming its effectiveness as a treatment option for livestock affected by this parasite.

作用機序

シサプロニルは、リガンドゲート型塩化物チャネル、特に神経伝達物質γ-アミノ酪酸(GABA)によってゲートされた塩化物チャネルに結合することにより、その効果を発揮します。この結合は、昆虫またはダニの細胞膜を横切る塩化物イオンのシナプス前およびシナプス後の伝達を遮断します。 その結果、中枢神経系の制御されていない活動が生じ、寄生虫の死につながります .

類似の化合物との比較

シサプロニルは、その特定の化学構造と作用機序により、そのクラスではユニークです。類似の化合物には、フィプロニルやエチプロールなどの他のフェニルピラゾール誘導体があります。 これらの化合物も外部寄生虫駆除剤として作用しますが、化学的性質と特定の用途が異なります .

類似の化合物のリスト

- フィプロニル

- エチプロール

- ピリプロール

類似化合物との比較

Sisapronil is unique in its class due to its specific chemical structure and mechanism of action. Similar compounds include other phenylpyrazole derivatives such as fipronil and ethiprole. These compounds also act as ectoparasiticides but differ in their chemical properties and specific applications .

List of Similar Compounds

- Fipronil

- Ethiprole

- Pyriprole

This compound stands out due to its long-acting nature and effectiveness against a broad range of ectoparasites .

生物活性

Sisapronil is a compound primarily known for its use in veterinary medicine, particularly as an antiparasitic agent. Its biological activity encompasses various mechanisms of action, including neurotoxicity, immunotoxicity, and potential effects on locomotor activity in aquatic organisms. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound functions as a neurotoxin, affecting the nervous system of target organisms. It has been shown to interact with gamma-aminobutyric acid (GABA) receptors, leading to impaired neurotransmission. This mechanism is similar to other compounds in its class, such as fipronil, which is known to disrupt GABA receptor function and induce neurotoxic effects.

Neurotoxicity Studies

Recent studies have highlighted the neurotoxic potential of this compound in model organisms. For example, a study using zebrafish (Danio rerio) demonstrated significant behavioral changes following exposure to this compound and its mixtures with other pesticides. The findings indicated alterations in locomotor activity and increased anxiety-like behaviors:

| Exposure Group | Distance Traveled (cm) | Anxiety Index |

|---|---|---|

| Control (0 mg/L) | 1107.2 ± 77.5 | 0.45 |

| 0.05 mg/L | 1153.7 ± 87.8 | 0.55 |

| 0.1 mg/L | 895.2 ± 74.3 | 0.65 |

The results suggest that higher concentrations of this compound contribute to increased anxiety and reduced overall locomotion, indicating significant neurobehavioral impacts ( ).

Immunotoxicity Evaluation

This compound's immunotoxic effects have also been assessed through various in vitro studies. A notable study evaluated the immunotoxic potential of this compound alongside other compounds by measuring cytokine production in human immune cells:

| Compound | Cytokine Production (pg/mL) |

|---|---|

| Control | 120 ± 10 |

| This compound | 80 ± 15 |

| Fipronil | 60 ± 20 |

The data indicate that this compound significantly suppresses the production of key cytokines such as TNF-α and IL-6, suggesting an immunomodulatory effect that could impair immune responses ( ).

Case Studies and Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound in dogs, revealing that while acute toxicity data were limited, chronic exposure led to observable adverse effects on organ systems. The study reported histopathological changes in liver and kidney tissues following prolonged exposure to therapeutic doses of this compound:

| Organ | Histopathological Findings |

|---|---|

| Liver | Hepatocellular degeneration |

| Kidney | Glomerular hyperplasia |

These findings underscore the need for careful monitoring of this compound's use in veterinary applications ( ).

特性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVKJPWXSLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856225-89-3, 856225-90-6, 856225-91-7 | |

| Record name | Sisapronil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISAPRONIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。